4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
Description
4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine backbone substituted with a tert-butyl group at the 4-position, a ketone at the 2-position, and a carboxamide linkage to a pyridin-2-ylmethyl group.
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)11-9-18-14(20)12(11)13(19)17-8-10-6-4-5-7-16-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOJLMLHBVXVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine core substituted with a tert-butyl group and a pyridine moiety. This unique arrangement contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that compounds similar to 4-tert-butyl derivatives often exhibit significant interactions with various biological targets, including:
- Enzyme Inhibition : Many pyrrolidine derivatives demonstrate inhibitory effects on kinases and other enzymes involved in cell signaling pathways.
- Antiproliferative Activity : Studies have shown that such compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
Biological Activity Data
Case Studies
- Anticancer Activity : A study demonstrated that a related compound with a similar structure induced significant tumor regression in MV4-11 xenografts at a dosage of 15 mg/kg, outperforming traditional chemotherapeutics like cytarabine . This suggests that the compound may have potent anticancer properties.
- Antibacterial Efficacy : Another investigation into pyrrole derivatives showed that they possess notable antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, indicating their potential as novel antibacterial agents .
- Antituberculosis Potential : Research on pyrrole derivatives indicated effective inhibition of ClpP1P2 peptidase in Mycobacterium tuberculosis, with some derivatives showing MIC values around 5 μM, suggesting their application in treating tuberculosis .
Comparison with Similar Compounds
Core Structural Differences
The target compound’s pyrrolidine core distinguishes it from pyridazine derivatives (e.g., compounds in ) and pyridine-based analogs (–4). Key comparisons include:
Key Observations :
- Pyrrolidine vs. Pyridazine/Pyridine : The pyrrolidine core (5-membered) offers conformational flexibility compared to pyridazine’s (6-membered, two adjacent nitrogen atoms) or pyridine’s aromatic rigidity. This may influence binding kinetics in biological systems .
- Conversely, iodo or methoxy groups in analogs may increase steric bulk or polarity, affecting solubility .
Functional Group Analysis
- Carboxamide vs. Carboxylate : The carboxamide in the target compound supports hydrogen bonding, critical for target engagement, whereas carboxylate esters (e.g., ) are more labile and less likely to form stable interactions .
- Ketone vs. Hydroxyl/Methoxy: The 2-oxo group in the target compound may participate in tautomerism or serve as a hydrogen-bond acceptor, unlike hydroxyl or methoxy groups in analogs (), which are hydrogen-bond donors or inert, respectively .
Research Findings and Implications
While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Pyridazine Derivatives () : Compounds with trifluoromethyl and morpholine groups exhibit enhanced metabolic stability and kinase inhibition, suggesting that the target’s pyridin-2-ylmethyl group could similarly modulate selectivity .
- Pyrrolidine Carboxylates () : The tert-butyl ester in these compounds is often used as a protecting group, implying that the target’s free carboxamide may be optimized for irreversible binding or prodrug activation .
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolidine-3-carboxamide core in this compound?
The synthesis typically involves:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during pyrrolidine ring formation (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate derivatives) .
- Coupling Reactions : Amide bond formation between the pyrrolidine-2-oxo fragment and the pyridinylmethyl group, often employing coupling agents like DCC or EDCI in anhydrous conditions .
- Optimization of Solvents : Dichloromethane or DMF is frequently used for reactions requiring mild conditions, as seen in tert-butyl (3R)-3-sulfonyloxy-pyrrolidine syntheses .
Q. Which analytical methods are critical for assessing purity and structural confirmation?
- HPLC : Essential for purity assessment (≥98% by HPLC is standard for research-grade compounds) .
- X-ray Crystallography : Used to resolve stereochemistry and confirm spatial arrangement, as demonstrated in N-[(2S)-2-(4-bromophenyl)-4-oxo-thiazolidinyl]pyridine-3-carboxamide studies .
- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl group integration and pyridine ring substitution patterns .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or optimizing synthetic routes?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states, narrowing experimental conditions. For example, ICReDD combines computational and experimental workflows to accelerate reaction discovery .
- Docking Studies : Predict binding interactions if the compound is biologically active, leveraging software like AutoDock or Schrödinger Suite .
Q. What methodologies address contradictions in spectroscopic data or unexpected by-products?
- Isolation and Characterization : Use preparative HPLC to isolate by-products, followed by HRMS and 2D NMR (e.g., NOESY for stereochemical conflicts) .
- Kinetic Analysis : Investigate reaction pathways under varying temperatures or catalysts (e.g., triethylamine vs. DMAP in tert-butyl-pyrrolidine syntheses) .
Q. How can regioselectivity challenges in pyridine functionalization be mitigated?
- Directed Ortho-Metalation : Utilize directing groups (e.g., sulfonyl or carboxamide) to control substitution sites, as seen in 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide syntheses .
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products via controlled heating .
Methodological Considerations for Experimental Design
Q. What safety protocols are critical for handling tert-butyl and pyridine derivatives?
Q. How to validate the biological activity of this compound in enzyme inhibition assays?
- Enzyme Kinetics : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .
- Control Experiments : Compare with known inhibitors (e.g., pyrimidine derivatives in antiviral studies) .
Data Interpretation and Contradictions
Q. How to resolve discrepancies between theoretical and experimental melting points?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
